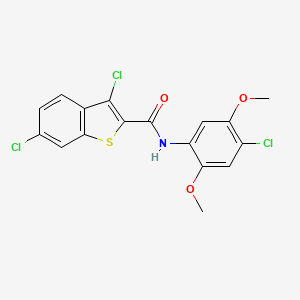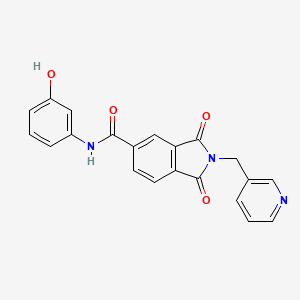
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide
Descripción general
Descripción
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the class of benzothiophenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorothiophenol and a halogenated benzene derivative.
Introduction of Chlorine Atoms: Chlorination reactions are employed to introduce chlorine atoms at the desired positions on the benzothiophene ring. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Group: The 4-chloro-2,5-dimethoxyphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Large-scale production may require the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace chlorine atoms or methoxy groups with other substituents, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,6-dichloro-1-benzothiophene-2-carboxamide: Lacks the 4-chloro-2,5-dimethoxyphenyl group.
N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide: Lacks the chlorine atoms on the benzothiophene ring.
3,6-dichloro-N-phenyl-1-benzothiophene-2-carboxamide: Lacks the methoxy groups on the phenyl ring.
Uniqueness
The presence of both chlorine atoms and methoxy groups in 3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide imparts unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
3,6-dichloro-N-(4-chloro-2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3NO3S/c1-23-12-7-11(13(24-2)6-10(12)19)21-17(22)16-15(20)9-4-3-8(18)5-14(9)25-16/h3-7H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERAHTCTQOXHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3,5-di-tert-butylphenyl)carbonyl]glycylglycine](/img/structure/B4656912.png)
![2-(4-butoxyphenyl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4656923.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4656930.png)
![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-cyano-2-fluorobenzamide](/img/structure/B4656940.png)
![2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B4656954.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4656956.png)
![2-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B4656959.png)
![4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline](/img/structure/B4656962.png)
![2-{[4-(4-Chlorophenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4656968.png)
![1,2-di(spiro[4H-isoquinoline-3,1'-cyclopentane]-1-yl)hydrazine](/img/structure/B4656970.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4656979.png)
![(5E)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4656980.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(1-naphthyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4656984.png)
